3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both bromine and fluorine substituents on a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and fluorination of a pyrrolopyridine precursor. One common method starts with 1H-pyrrolo[3,2-c]pyridine, which undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position . The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Oxidation and Reduction: The pyrrolopyridine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Cross-Coupling: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can produce various substituted pyrrolopyridines.
Scientific Research Applications
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used to study the structure-activity relationships of pyrrolopyridine derivatives in various biological assays.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Chemical Biology: The compound is utilized in the design of probes for studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, derivatives of this compound often act as inhibitors of specific enzymes or receptors. For example, some derivatives inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, blocking its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrrolo[2,3-b]pyridine
- 7-bromo-1H-pyrrolo[3,2-c]pyridine
- 3-fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents allows for fine-tuning of the compound’s properties, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYNKHCPHWRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696602 | |
Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-09-2 | |
Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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